2-Thiothymidine
Overview
Description
2-Thiothymidine is a modified nucleoside where the oxygen atom at the 2-position of thymidine is replaced by a sulfur atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific research fields, including synthetic biology, photodynamic therapy, and nucleic acid chemistry .
Mechanism of Action
Target of Action
2-Thiothymidine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates from cells of the lymphatic system. The compound’s action against these malignancies is part of its broad antitumor activity .
Mode of Action
The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. This compound interferes with the normal function of the DNA in the targeted cells, leading to their death .
Biochemical Pathways
This compound affects the DNA replication pathway. It is incorporated into the DNA structure, replacing thymine . This modification can enhance the stability of base pairing in the DNA duplex . The incorporation of this compound into DNA can lead to changes in the DNA structure, affecting its function and leading to cell death .
Pharmacokinetics
It is known that the compound can be incorporated into dna This suggests that it can be absorbed and distributed to cells where it can exert its effects
Result of Action
The result of this compound’s action is the death of the targeted cells . By inhibiting DNA synthesis and inducing apoptosis, this compound can effectively eliminate indolent lymphoid malignancies . This leads to a reduction in the size of the tumor and potentially to the complete elimination of the cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption and distribution Additionally, the specific characteristics of the tumor environment, such as the presence of certain enzymes or the pH level, could potentially influence the efficacy and stability of this compound
Biochemical Analysis
Biochemical Properties
2-Thiothymidine interacts with several enzymes, proteins, and other biomolecules. Its role in biochemical reactions is primarily associated with its antitumor activity, which targets indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can lead to cell apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits DNA synthesis, which can lead to the induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been found that this compound shows a steadily increasing uptake in rapidly proliferating tissues such as tumor and bone marrow .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiothymidine typically involves the substitution of the oxygen atom in thymidine with a sulfur atom. One common method is the reaction of thymidine with Lawesson’s reagent, which facilitates the thionation process. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solid-phase synthesis techniques are also employed to incorporate this compound into oligonucleotides .
Chemical Reactions Analysis
Types of Reactions: 2-Thiothymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Cycloaddition: Light-induced [2+2] cycloaddition reactions can occur, forming cyclobutane derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the thione group.
Cycloaddition: UV light is used to induce cycloaddition reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiothymidine derivatives.
Cycloaddition: Cyclobutane derivatives
Scientific Research Applications
2-Thiothymidine has a wide range of applications in scientific research:
Synthetic Biology: It is used to improve the fidelity of DNA replication in artificially expanded genetic information systems (AEGIS).
Photodynamic Therapy: this compound acts as a photosensitizer, making it useful in cancer treatment by inducing cell death upon exposure to UVA light
Nucleic Acid Chemistry: It enhances the hybridization affinity and base discrimination ability of oligonucleotides.
Comparison with Similar Compounds
2-Thiothymidine is unique due to its sulfur modification, which imparts distinct properties compared to other nucleosides. Similar compounds include:
2-Thiouridine: Similar sulfur modification but in uridine.
4-Thiothymidine: Sulfur atom at the 4-position instead of the 2-position.
2-Se-thymidine: Selenium atom replaces the oxygen atom, providing different chemical properties
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSOQFZRVJK-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182784 | |
Record name | 2-Thiothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28585-51-5 | |
Record name | 2-Thiothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028585515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.